Sinequan

Catalog No.
S526552
CAS No.
1668-19-5
M.F
C19H21NO
M. Wt
279.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sinequan

CAS Number

1668-19-5

Product Name

Sinequan

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

InChI Key

ODQWQRRAPPTVAG-GZTJUZNOSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

solubility

WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/
In water, 31.57 mg/l at 25 °C.

Synonyms

Apo Doxepin, Apo-Doxepin, ApoDoxepin, Aponal, Deptran, Desidox, Doneurin, Doxepia, Doxepin, Doxepin beta, Doxepin Hydrochloride, Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5), Doxepin RPh, Doxepin-RPh, Espadox, Hydrochloride, Doxepin, Mareen, Novo Doxepin, Novo-Doxepin, Prudoxin, Quitaxon, Sinequan, Sinquan, Xepin, Zonalon

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31

The exact mass of the compound Doxepin is 279.1623 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 31.57 mg/l at 25 °c.3.19e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Oxepins. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

There is a substantial body of research supporting the efficacy of doxepin for depression. Studies have shown it to be effective in reducing symptoms of depression, such as sadness, loss of interest, and sleep disturbances [1].

Doxepin can also be beneficial in treating anxiety disorders, including generalized anxiety disorder and social anxiety disorder [1]. It is thought to work by reducing feelings of nervousness, worry, and tension.

Doxepin for Pain Management

More recent research has explored the use of doxepin for pain management. While the exact mechanisms are under investigation, doxepin seems to have analgesic properties.

  • Neuropathic Pain

    Doxepin shows promise in treating neuropathic pain, which is nerve pain caused by damage to the nervous system. Studies have found that both oral and topical application of doxepin can be effective in reducing neuropathic pain [1, 3]. Topical application may offer an advantage with fewer side effects compared to oral administration [3].

  • Postoperative Pain

    Research suggests that doxepin administered before surgery can help reduce postoperative pain medication requirements [3].

Doxepin for Insomnia

Low-dose doxepin (3mg-6mg) has been studied as a treatment for insomnia, particularly in older adults [2]. It appears to improve sleep quality by reducing the time it takes to fall asleep and increasing total sleep time, with minimal side effects compared to placebo [2].

Here are the references used for this response:

  • [1] "" Use of ultra-low-dose (≤6 mg) doxepin for treatment of insomnia in older people
  • [2] "" Topical application of doxepin hydrochloride, capsaicin and a combination of both produces analgesia in chronic human neuropathic pain: a randomized, double-blind, placebo-controlled study
  • [3] "" Topical doxepin hydrochloride reduces neuropathic pain: A randomized, double-blind, placebo controlled study

Sinequan, known by its generic name doxepin hydrochloride, is a tricyclic antidepressant that belongs to the dibenzoxepin class. Its molecular formula is C₁₉H₂₁N₁O·HCl, with a molecular weight of 316. This compound appears as a white crystalline solid that is readily soluble in water, lower alcohols, and chloroform . Sinequan is primarily used for the treatment of major depressive disorder and anxiety disorders, and it also exhibits sedative properties.

Doxepin's mechanism of action is not fully understood, but it is believed to work by affecting the levels of certain neurotransmitters in the brain, particularly serotonin and norepinephrine. These neurotransmitters play a crucial role in mood regulation. Doxepin acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters by neurons, leading to increased levels in the synaptic cleft and enhanced signaling. Additionally, doxepin interacts with other neurotransmitter receptors, including histamine receptors, which may contribute to its various effects [].

Doxepin can cause side effects, including drowsiness, dry mouth, dizziness, and constipation. In severe cases, it can lead to heart rhythm problems or seizures. Doxepin can also interact with other medications, so it is crucial to inform your doctor about all medications you are taking before starting doxepin treatment.

Lethal Dose (LD50):

  • Oral LD50 (rat): 200 mg/kg (LD50 is the dose required to kill 50% of a test population)

Doxepin undergoes extensive metabolism primarily via the cytochrome P450 enzyme system, particularly through CYP2D6, CYP1A2, and CYP3A4. The metabolic pathway involves the conversion of doxepin to its active metabolite, N-desmethyldoxepin, and further transformation into glucuronide conjugates . The first-pass metabolism accounts for a significant portion of the drug's absorption, ranging from 55% to 87% .

Doxepin exhibits various biological activities:

  • Antidepressant Effects: It primarily functions by inhibiting the reuptake of norepinephrine and serotonin at synaptic junctions.
  • Sedative Effects: Doxepin has potent antihistaminic properties, particularly as an antagonist of the H1 receptor, which contributes to its sedative effects .
  • Anticholinergic Effects: The compound also blocks muscarinic receptors, which can lead to side effects such as dry mouth and constipation .

The synthesis of doxepin typically involves multiple steps starting from simpler organic compounds. A common synthetic route includes:

  • Formation of dibenzoxepin derivatives through cyclization reactions.
  • Alkylation processes to introduce dimethylamino groups.
  • Hydrochlorination to yield the hydrochloride salt form.

Specific synthetic pathways may vary based on desired purity and yield but generally follow these foundational steps .

Doxepin is utilized in various therapeutic contexts:

  • Psychiatric Disorders: Primarily for major depressive disorder and anxiety disorders.
  • Insomnia: Due to its sedative properties, it is often prescribed for sleep disturbances.
  • Chronic Pain Management: It can be effective in treating pain associated with conditions like fibromyalgia .

Doxepin has notable interactions with several drug classes:

  • Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to severe reactions including hypertensive crises; it is advised to discontinue MAOIs at least two weeks prior to starting doxepin therapy .
  • Cytochrome P450 Inhibitors: Drugs that inhibit CYP2D6 can increase plasma concentrations of doxepin, leading to toxicity risks .
  • Other Antidepressants: Co-administration with selective serotonin reuptake inhibitors can also elevate doxepin levels and increase side effects .

Several compounds share structural or functional similarities with doxepin. Below is a comparison highlighting their unique features:

CompoundClassUnique Features
AmitriptylineTricyclic AntidepressantStronger sedative effects; more anticholinergic side effects.
NortriptylineTricyclic AntidepressantLess sedation; more noradrenergic activity.
ClomipramineTricyclic AntidepressantPotent serotonin reuptake inhibitor; used in OCD treatment.
DesipramineTricyclic AntidepressantMore stimulating; less sedative than doxepin.

Doxepin stands out due to its balanced profile of antidepressant efficacy combined with significant sedative properties, making it particularly useful for patients who experience insomnia alongside depression or anxiety.

Catalytic Systems in Carbon-Nitrogen (C-N) Coupling Reactions

The C-N coupling reaction is a critical step in the synthesis of doxepin, facilitating the attachment of the dimethylamino side chain to the dibenzoxepin core. Various catalytic systems have been explored for this transformation.

A notable catalytic system uses nickel(II) acetate combined with triphenylphosphine as ligands, which has demonstrated high selectivity and yield in the coupling of chlorinated intermediates with dimethylamine. This system is environmentally friendly and allows for catalyst recovery and reuse through simple filtration, significantly reducing production costs and improving scalability [2].

In broader context, palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) and palladium(II) salts reduced in situ with phosphine ligands are commonly employed as active catalysts in C-N coupling reactions. These catalysts facilitate oxidative addition and reductive elimination steps crucial for coupling efficiency. Ligand choice and catalyst precursor influence the formation of active species, with monodentate and bidentate phosphines playing roles in catalyst stability and activity. The presence of carbon monoxide can further complicate catalyst speciation but also offers pathways for carbonylative coupling reactions [3].

Copper-based catalysts have also been effective in Ullmann-type C-N coupling reactions, with copper oxide and copper iodide nanoparticles showing high catalytic activity and recyclability. These catalysts enable coupling of aryl halides with nitrogen nucleophiles under mild conditions, providing alternatives to palladium catalysts in certain synthetic contexts [4].

Solvent Optimization and Temperature-Dependent Yield Analysis

Solvent choice and reaction temperature critically influence the yield and selectivity of the synthetic steps in doxepin production, particularly in the C-N coupling and cyclization reactions.

In the chlorination and cyclization steps, toluene serves as an effective solvent for the ferric chloride-catalyzed cyclization of benzoyl chloride intermediates, providing good solubility and reaction control at moderate temperatures (around 50 °C) [1].

For the C-N coupling reactions, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been investigated. DMSO, in particular, has been shown to enhance chemoselectivity in related palladium-catalyzed carbonylative coupling reactions, achieving near 100% selectivity under optimized ligand conditions [3]. However, DMF can sometimes participate as a nucleophile, leading to side products, as observed in carbonylative Suzuki couplings [3].

Temperature optimization studies indicate that moderate temperatures (60–75 °C) are favorable for the formation of key intermediates and coupling reactions. For example, the synthesis of phthalic diamide intermediates related to doxepin synthesis occurs efficiently at 60–65 °C with controlled stirring rates, yielding high purity crystalline products after cooling and filtration [5]. Similarly, C-N coupling reactions catalyzed by nickel acetate/triphenylphosphine systems proceed efficiently at comparable temperatures, balancing reaction rate and selectivity while minimizing byproduct formation [2].

Data Table: Summary of Key Synthetic Parameters and Yields

StepReactants/IntermediatesCatalyst/SystemSolventTemperature (°C)Yield (%)Notes
Cyclization to dibenzooxepin2-(phenoxymethyl)benzoyl chloride + FeCl3Ferric chlorideToluene50HighEfficient cyclization
Nucleophilic addition & dehydrationDibenzo-oxepinone + 3-(dimethylamino)propylmagnesium chloride + HClNone (acid-mediated dehydration)--HighFormation of 3-(dimethylamino)propylidene derivative
C-N CouplingChlorinated intermediate + dimethylamineNi(OAc)2 / PPh3Polar aprotic60–75HighHigh selectivity, catalyst recyclable
Phthalic diamide intermediate synthesisPhthalic acid anhydride + 2-hydroxyl-benzamideNone specifiedHexanaphthene60–65HighControlled stirring and temperature critical

Method Development and Optimization

High-Performance Liquid Chromatography represents the cornerstone analytical technique for doxepin hydrochloride characterization [1] [2]. The United States Pharmacopeia established the reference method employing a C8 column with acetonitrile-phosphate buffer mobile phase system, achieving baseline resolution of the (E)- and (Z)-isomers with retention times of 14.6 and 16.5 minutes respectively [1] [3]. This method demonstrates exceptional specificity with resolution values exceeding 1.5 between geometric isomers and tailing factors maintained below 2.0 [3] [4].

Advanced reverse-phase methodologies have been developed utilizing C18 stationary phases with optimized mobile phase compositions [5] [6]. A stability-indicating method employs a Phenomenex C18 Luna column with methanol:acetonitrile:buffer (40:30:30 v/v/v) mobile phase, achieving a retention time of 2.92 minutes with ultraviolet detection at 254 nanometers [5] [6]. The method demonstrates superior efficiency with flow rates of 0.5 milliliters per minute and column temperatures maintained at 50 degrees Celsius [5].

Isomeric Separation and Quantification

The analytical challenge of geometric isomer separation has been addressed through specialized chromatographic approaches [7] [8]. High-Performance Liquid Chromatography methods achieve simultaneous determination of (E)-doxepin, (Z)-doxepin, (E)-desmethyldoxepin, and (Z)-desmethyldoxepin utilizing silica columns with phosphate:acetonitrile:n-nonylamine mobile phase systems [8]. These methods provide accurate measurement of all four isomeric compounds with correlation coefficients exceeding 0.984 [8] [9].

Ultra-Performance Liquid Chromatography implementations demonstrate enhanced efficiency and reduced analysis times [10] [11]. The UPLC-MS/MS methodology employs Waters Acquity HSS T3 columns with gradient elution systems, achieving run times under 5 minutes while maintaining superior resolution and sensitivity [10]. The system demonstrates excellent reproducibility with coefficient of variation values typically below 5 percent [10].

Validation Parameters and Performance Characteristics

Comprehensive method validation studies confirm the reliability and robustness of chromatographic approaches [6] [12]. The linearity range extends from 10 to 50 micrograms per milliliter with correlation coefficients of 0.9974, demonstrating excellent linear response [6]. Accuracy assessments reveal recovery percentages ranging from 97.67 to 101 percent, confirming method precision [6]. Precision studies indicate relative standard deviation values consistently below 5 percent for both intra-day and inter-day analyses [6].

Sensitivity parameters demonstrate impressive detection capabilities with limits of detection reaching 0.40 micrograms per milliliter and limits of quantification at 0.50 micrograms per milliliter [6]. Robustness evaluation through deliberate parameter variation confirms method stability across operational ranges [13] [6]. System suitability testing ensures consistent performance with resolution, tailing factor, and relative standard deviation parameters meeting International Conference on Harmonization guidelines [6] [12].

Hyphenated Spectroscopic Approaches (Liquid Chromatography-Tandem Mass Spectrometry, Gas Chromatography-Mass Spectrometry)

Liquid Chromatography-Tandem Mass Spectrometry Development

Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for doxepin and nordoxepin quantification in biological matrices [14] [15]. The methodology employs electrospray ionization in positive mode with multiple reaction monitoring acquisition [14] [15]. Hypurity C8 columns (100×4.6 millimeters, 5 micrometers) provide optimal separation with acetonitrile-methanol (95:5 v/v) and 2.0 millimolar ammonium formate mobile phase systems [14].

Mass spectrometric detection utilizes characteristic fragmentation patterns with precursor to product ion transitions of m/z 280.1→107.0 for doxepin and m/z 266.0→107.0 for nordoxepin [14] [15]. The analytical method demonstrates exceptional sensitivity with linear dynamic ranges of 15.0-3900 picograms per milliliter for doxepin and 5.00-1300 picograms per milliliter for nordoxepin [14]. Lower limits of quantification reach 15.0 picograms per milliliter for doxepin and 5.00 picograms per milliliter for nordoxepin [14].

Sample Preparation and Extraction Optimization

Liquid-liquid extraction protocols utilizing methyl tert-butyl ether demonstrate superior recovery efficiency for doxepin and nordoxepin from human plasma matrices [14] [15]. Extraction recovery ranges from 86.6 to 90.4 percent for doxepin and 88.0 to 99.1 percent for nordoxepin [14]. Solid-phase extraction methodologies provide alternative approaches with enhanced selectivity and reduced matrix interference [16] [9].

High-throughput protein precipitation methods using 96-well plate formats enable rapid sample processing while maintaining analytical integrity [17] [18]. The methodology employs methanol-acetonitrile (50:50) precipitation reagents fortified with internal standards, achieving processing times under 30 minutes per batch [17]. Automated sample handling reduces variability and enhances reproducibility across large sample sets [17].

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry methodologies provide complementary analytical capabilities for doxepin characterization in complex matrices [9] [19]. Hair analysis applications utilize solid-phase extraction followed by GC-MS quantification with doxepin-d3 internal standardization [9] [19]. Calibration curves demonstrate linearity over 0.25-20 nanograms per milligram ranges with correlation coefficients of 0.984 for doxepin and 0.985 for desmethyldoxepin [9].

Electron ionization mass spectrometry generates characteristic fragmentation patterns enabling unambiguous compound identification [20] [21]. The NIST mass spectral database provides reference spectra with comprehensive fragmentation information for structural confirmation [21]. Analytical precision typically achieves coefficient of variation values below 15 percent for both intra-assay and inter-assay measurements [9] [19].

Method Performance and Bioanalytical Applications

Bioequivalence study applications demonstrate the practical utility of hyphenated techniques for pharmacokinetic investigations [14] [15]. Validation parameters confirm intra-batch and inter-batch precision with coefficient of variation values ranging from 1.0 to 8.3 percent [14]. Accuracy assessments reveal bias ranges from 91.7 to 101.0 percent across all quality control levels [14].

Stability evaluation under diverse storage conditions confirms analyte integrity with percentage changes ranging from 4.7 to 12.3 percent compared to nominal concentrations [14]. The methodology successfully supports bioequivalence studies in healthy subjects under both fasting and fed conditions [14]. Incurred sample reanalysis demonstrates reproducibility with acceptable correlation between original and repeat analyses [14].

Quantitative Structure-Activity Relationship (QSAR) Modeling

Molecular Descriptor Calculation and Selection

Quantitative Structure-Activity Relationship modeling for doxepin employs comprehensive molecular descriptor sets encompassing hydrophobic, electrostatic, and hydrogen bond donor/acceptor parameters [22]. Three-dimensional ALMOND-QSAR models utilize spatial molecular characteristics to predict biological activity against key therapeutic targets [22]. Molecular descriptors include topological indices, electronic properties, and geometric parameters derived from optimized three-dimensional conformations [22].

Physicochemical property calculations reveal critical structure-activity determinants including logP values of 4.08, molecular weight of 315.84 daltons, and pKa values of 9.76 for the strongest basic center [23] [24]. Molecular surface area, volume, and polarizability parameters contribute to comprehensive descriptor matrices for model development [22]. Electronic descriptors encompass frontier molecular orbital energies, atomic charges, and electrostatic potential surfaces [22].

Target-Specific QSAR Model Development

Serotonin transporter (SERT) QSAR models incorporate training sets containing doxepin alongside structurally related antidepressants [22]. The models utilize hydrophobic, electrostatic, and hydrogen bonding descriptors to predict binding affinity and selectivity [22]. Validation procedures employ cross-validation and external test set evaluation to assess predictive accuracy [22].

Dopamine D2 receptor models include doxepin in training datasets with statistical parameters demonstrating R² values ranging from 0.95 to 0.98 [22] [25]. Energy parameters, basicity characteristics, and lipophilicity descriptors contribute significantly to model performance [25]. Histamine H1 receptor affinity predictions utilize molecular size and ionization energy descriptors, confirming doxepin's high affinity with IC50 values of 4.4-6.5 micromolar [26] [27].

Pharmacological Activity Prediction

Five-hydroxytryptamine receptor 1A (5-HT1A) QSAR models predict doxepin's moderate affinity through analysis of spatial molecular features [22]. The models successfully differentiate between active and inactive compounds with sensitivity and specificity values exceeding 80 percent [22]. Muscarinic receptor binding predictions utilize electronic property descriptors to model anticholinergic activity patterns [22] [27].

Alpha-1 adrenergic receptor models incorporate lipophilicity and electronic feature descriptors to predict cardiovascular effects [22] [27]. Cardiac toxicity QSAR models evaluate hERG channel blocking potential with IC50 predictions of 4.4-6.5 micromolar, indicating moderate cardiac liability [26] [28]. Multi-target QSAR approaches enable simultaneous prediction across multiple pharmacological endpoints [22].

Model Validation and Predictive Performance

Cross-validation procedures confirm model robustness with Q² values ranging from 0.77 to 0.88 across different target systems [22] [29]. External validation employs independent test sets to assess genuine predictive capability beyond training data [22]. Statistical parameters include correlation coefficients, root mean square error values, and confidence intervals for prediction accuracy assessment [22] [29].

Applicability domain analysis ensures reliable predictions within the chemical space covered by training data [30] [31]. Molecular similarity metrics and descriptor range analysis define prediction confidence boundaries [30]. Consensus modeling approaches combine multiple QSAR methodologies to enhance prediction reliability and reduce individual model limitations [22] [28].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

279.162314293 g/mol

Monoisotopic Mass

279.162314293 g/mol

Boiling Point

154-157 ºC at 0.03 mmHg
154-157 °C @ 0.03 MM HG

Heavy Atom Count

21

Taste

BITTER

LogP

4.29 (LogP)
log Kow = 0.67

Odor

ODORLESS

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Appearance

Solid powder

Melting Point

185-191 ºC
Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/
Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/
Melting point 192 to 193 °C /trans-HYDROCHLORIDE/
Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5ASJ6HUZ7D
851NLB57HQ

Drug Indication

Oral doxepin is approved for the following indications: - Treatment of depression and/or anxiety. - Treatment of depression and/or anxiety associated with different conditions, including alcoholism, organic disease and manic-depressive disorders. - Treatment of psychotic depressive disorders with associated anxiety. - Treatment of involutional depression. - Treatment of manic-depressive disorder. - Treatment of insomnia characterized by difficulties with sleep maintenance. Topical doxepin is also approved for short-term (up to 8 days) management of moderate pruritus in adult patients with atopic dermatitis, pruritus or lichen simplex chronicus. Off-label, doxepin is used topically for the management of neuropathic pain. Depression is a common medical illness that causes feelings of sadness and or loss of interest in prior enjoyable activities. This condition can lead to emotional and physical disturbances that can decrease the ability of a person to function in a regular environment. Anxiety is a normal reaction of the body towards a normal danger. When the anxious state is exacerbated or appears on situations without danger, it is defined as an anxiety disorder. This disorders can appear in different forms such as phobias, panic, obsessive-compulsive disorder and post-traumatic stress disorder. Insomnia is a sleep disorder that directly affects the quality of life of the individual. It is characterized by the complication either to fall asleep or to stay asleep. This condition can be occasional or chronic. Pruritus is defined as an unpleasant skin reaction that provokes the urge to scratch. It can be localized or generalized and it can appear in an acute or chronic manner. Neuropathic pain occurs due to the damage or dysfunction of the peripheral or central nervous system rather than stimulation of the pain receptors.
FDA Label

Livertox Summary

Doxepin is a tricyclic antidepressant that widely used in the therapy of depression. Doxepin can cause mild and transient serum enzyme elevations but is a rare cause of clinically apparent acute cholestatic liver injury.

Drug Classes

Antidepressant Agents

Therapeutic Uses

Adrenergic Uptake Inhibitors; Anti-Anxiety Agents; Antidepressive Agents, Tricyclic; Antipruritics
A DIBENZOXEPIN DERIVATIVE THAT IS A PSYCHOTHERAPEUTIC AGENT WITH ANTIANXIETY & ANTIDEPRESSANT PROPERTIES. ...RECOMMENDED FOR MGMNT OF ANXIETY &/OR DEPRESSIVE STATES ASSOCIATED WITH PSYCHONEUROSIS, PSYCHOSIS, ALCOHOLISM, & ORG DISEASE. /HYDROCHLORIDE/
VET: FOR RELIEF OF PRURITIS IN DERMATOSES IN DOGS. MILD TRANQUILIZING EFFECT IS NOTED AFTER PROLONGED THERAPY OR ON DOSES ABOVE THOSE RECOMMENDED.
Doxepin is indicated for the short-term (up to 8 days) topical treatment of moderate pruritus in adult patients with eczematous dermatitis, e.g., atopic dermatitis and lichen simplex chronicus. /Included in US product labeling; Doxepin, topical/
For more Therapeutic Uses (Complete) data for DOXEPIN (9 total), please visit the HSDB record page.

Pharmacology

Doxepin is a dibenzoxepin derivative and tricyclic antidepressant (TCA) with antipruritic, antidepressive and anxiolytic activities. Doxepin blocks the reuptake of norepinephrine and serotonin (5-HT) into presynaptic terminals thereby prolonging the availability of the monoaminergic neurotransmitters within the synaptic cleft and enhancing their neurotransmission. Doxepin also has antagonistic effects on histamine H1, 5-HT2, alpha-1 adrenergic, and muscarinic receptors. The antipruritic effect of this agent is mediated through inhibition of histamine receptors.

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

ATC Code

D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AX - Other antipruritics
D04AX01 - Doxepin
N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AA - Non-selective monoamine reuptake inhibitors
N06AA12 - Doxepin

Mechanism of Action

Doxepin exact mechanism of action is not very clear. However, doxepin is known to be a selective histamine H1 receptor blocker. This effect on histamine receptors indicates effectiveness in skin conditions. Breaking its function according to the different effect, doxepin's antidepressive action is primarily associated with the inhibition of the central nervous system biogenic amine reuptake; more specifically, norepinephrine and serotonin at synaptic nerve terminals. This effect increases the level of monoamines in the synaptic site which in order increases the activity at the post-synaptic neuron receptor sites. It has been suggested that doxepin also desensitizes both serotonin 1A receptors and beta-adrenergic receptors. It is known that the lack of dopamine transporters in the frontal cortex and the transmission of dopamine in this region is largely inactivated by the effect of norepinephrine reuptake. Hence, doxepin action on the frontal cortex is suggested to increase dopamine neurotransmission in this area.
ACTION OF TRICYCLIC ANTIDEPRESSANTS ON CATECHOLAMINES & INDOLEAMINES IN BRAIN...BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Other CAS

3607-34-9
1668-19-5

Absorption Distribution and Excretion

Doxepin is moderately absorbed following oral ingestion with a bioavailability of 30%. The median peak concentration of doxepin ranges from 8.8-45.8 ng/ml and it is achieved 3.5 hours after initial administration. Its absorption is increased with concomitant administration of a high-fat meal.
The elimination profile of doxepin is presented as biphasic. It is excreted in the urine mainly in the form of glucuronide conjugates. Less than 3% of a doxepin dose is excreted in the urine as parent compound or nordoxepin.
The mean apparent volume of distribution of doxepin is reported to be of 20 L/kg.
The mean total apparent plasma clearance of a single oral dose of 50 mg doxepin in healthy individuals is 0.93 l/hr/kg.
/DOXEPIN HAS/...A PECULIAR AFFINITY FOR UVEAL MELANIN...ALSO...BOUND BY OCULAR MELANIN BOTH IN VIVO & IN VITRO.
AFTER HUMAN ORAL DOSE 75 MG DOXEPIN-HCL, EST 1ST-PASS METAB RANGED FROM 55-87% OF ORAL DOSE ASSUMING COMPLETE ABSORPTION.
The pharmacokinetics of doxepin have not been extensively studied, but the drug is well absorbed from the GI tract in animals. Peak plasma concentrations occur within 2 hours after oral administration of the drug.
Limited data indicate that doxepin and its active N-demethylated metabolite are distributed into milk in concentrations reportedly ranging from about 30-140% and 10-115%, respectively, of those in maternal serum and that substantial concentrations of the active metabolite have been detected in the serum and urine of nursing infants whose mothers were receiving 75-150 mg daily.

Metabolism Metabolites

Doxepin is extensively metabolized to N-desmethyldoxepin which is a biologically active metabolite and other inactive metabolites. The first-pass metabolism accounts for 55-87% of the administered dose. After, the secondary metabolism is driven by the transformation of N-desmethyldoxepin to its glucuronide conjugates. The main metabolic enzymes involved in the transformation of doxepin are the members of the cytochrome P450 family, CYP2C19 and CYP2D6 with minor involvement of CYP1A2 and CYP2C9.
AFTER ORAL DOSING OF DOXEPIN-HCL TO HUMANS, METABOLITE DESMETHYLDOXEPIN WAS PRODUCED.
Doxepin has known human metabolites that include Doxepin N-glucuronide.

Associated Chemicals

Doxepin hydrochloride;1229-29-4

Wikipedia

Doxepin
Trazodone

FDA Medication Guides

Sinequan
Doxepin Hydrochloride
CAPSULE;ORAL
PFIZER
07/14/2014

Drug Warnings

DOXEPIN HYDROCHLORIDE IS CONTRAINDICATED IN PT WITH GLAUCOMA OR TENDENCY TO URINARY RETENTION. ...SHOULD NOT BE ADMIN TO PT EITHER ON MAO INHIBITORS OR WHO HAVE BEEN...WITHIN THE PRIOR 2 WK. ...MAY...POTENTIATE DEPRESSANT EFFECT OF ALCOHOL. USE...IN PREGNANT PT OR...CHILDREN UNDER 12...NOT RECOMMENDED. /HYDROCHLORIDE/
ABOUT 2-3 WK MUST PASS BEFORE THERAPEUTIC EFFECTS...ARE EVIDENT. FOR THIS REASON, TRICYCLIC ANTIDEPRESSANTS SHOULD NEVER BE PRESCRIBED ON AN "AS-NEEDED" BASIS. ...SLOW ONSET OF EFFECTS MAY RELATE TO CHANGES IN METAB OF BIOGENIC AMINES THAT OCCUR... /IMIPRAMINE/
...GENERAL USE FOR HYPNOSIS IS NOT RECOMMENDED. IN ADEQUATE DOSES THEY CAUSE HANGOVER & ARE NOT AS EFFECTIVE AS A CONVENTIONAL HYPNOTIC. /TRICYCLIC ANTIDEPRESSANTS/
OCCASIONAL PT WILL SHOW PHYSICAL DEPENDENCE ON TRICYCLIC ANTIDEPRESSANTS, WITH MALAISE, CHILLS, CORYZA, & MUSCLE ACHING FOLLOWING ABRUPT DISCONTINUATION OF HIGH DOSES... /IMIPRAMINE/
For more Drug Warnings (Complete) data for DOXEPIN (25 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life is reported to be of 15 hours.
AFTER ORAL 75 MG DOXEPIN-HCL TO HUMANS, PEAK PLASMA CONCN 8.8-45.8 NG/ML, REACHED WITHIN 4 HR. DISAPPEARANCE OF DOXEPIN WAS BIPHASIC & FOLLOWED 1ST-ORDER KINETICS. MEAN DOXEPIN T/2 WAS 16.8 HR. MEAN APPARENT VOL OF DISTRIBUTION WAS 20.2 L/KG.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Prepn of mixture of cis- trans-isomers: K. Stach, F. Bickelhaupt, Monatsh 93, 896 (1962); F. Bickelhaupt et al. Monatsh 95, 485 (1964); Neth pat Appl 6,407,758; K Stach, U.S. pat 3,438,981 (1965, 1969 both to Boehringer Mann); and separation and activity of isomers: B.M. Bloom, J.R. Tretter, Belg pat 641,498; eidem, U.S. pat 3,420,851 (1964, 1969 both to Pfizer).
6,11-DIHYDRODIBENZ[B,E]OXEPIN-11-ONE...PREPARED FROM PHTHALIDE & CONVERTED TO 11-[3-(DIMETHYLAMINO)PROPYL]-6H-DIBENZ[B,E]OXEPIN-11-OL THRU GRIGNARD REACTION WITH 3-(DIMETHYLAMINO)PROPYL CHLORIDE. DEHYDRATION OF THE ALCOHOL WITH MINERAL ACID YIELDS DOXEPIN WHICH IS REACTED WITH HCL. /HYDROCHLORIDE/
Methyl salicylate + benzyl chloride + 3-dimethylaminopropyl chloride hydrochloride (ether formation/cyclization/Grignard reagent formation/Grignard reaction/dehydration).

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY OF DOXEPIN

Clinical Laboratory Methods

DETERMINATION OF DOXEPIN IN BLOOD, URINE, OR TISSUE BY GAS CHROMATOGRAPHY, WITH CONFIRMATION BY THIN-LAYER CHROMATOGRAPHY & UV SPECTROPHOTOMETRY.
GLC METHOD FOR DETERMINATION OF DOXEPIN HCL CIS- & TRANS-ISOMERS IN HUMAN PLASMA.

Storage Conditions

Doxepin hydrochloride capsules and oral concentrate should be protected from direct sunlight and stored in well-closed and tight, light-resistant containers, respectively, at a temperature between 15 and 30 °C. /Doxepin hydrochloride/

Interactions

/DOXEPIN/...MAY...POTENTIATE THE DEPRESSANT EFFECT OF ALCOHOL. /HYDROCHLORIDE/
INHIBITION OF THE ANTIHYPERTENSIVE EFFECT OF GUANETHIDINE CAN OCCUR WITH DOSES OF 200-300 MG/DAY. /HYDROCHLORIDE/
DOXEPIN MAY POTENTIATE ORAL ANTICOAGULANTS, AMPHETAMINES, OTHER ANTICHOLINERGICS, MEPROBAMATE, PHENOTHIAZINES, THIOXANTHENE TRANQUILIZERS. DOXEPIN MAY ANTAGONIZE PROPRANOLOL /THEORETICALLY/, METHYLDOPA. DOXEPIN MAY BE ANTAGONIZED BY BARBITURATES. DOXEPIN MAY BE POTENTIATED BY THYROID PREPN.
DOXEPIN MAY FORM HAZARDOUS COMBINATIONS WITH RESERPINE, ESTROGENS, PSYCHOTROPICS, MAO INHIBITORS, BENZODIAZEPINES.
For more Interactions (Complete) data for DOXEPIN (28 total), please visit the HSDB record page.

Stability Shelf Life

DECOMP SLOWLY IN LIGHT, NONHYGROSCOPIC UP TO 75% RELATIVE HUMIDITY, RELATIVELY STABLE IN HEAT /HYDROCHLORIDE/

Dates

Last modified: 08-15-2023
1: Matheson E, Hainer BL. Insomnia: Pharmacologic Therapy. Am Fam Physician. 2017 Jul 1;96(1):29-35. Review. PubMed PMID: 28671376.
2: Edmonds C, Swanoski M. A Review of Suvorexant, Doxepin, Ramelteon, and Tasimelteon for the Treatment of Insomnia in Geriatric Patients. Consult Pharm. 2017 Mar 1;32(3):156-160. doi: 10.4140/TCP.n.2017.156. Review. PubMed PMID: 28270270.
3: Yeung WF, Chung KF, Yung KP, Ng TH. Doxepin for insomnia: a systematic review of randomized placebo-controlled trials. Sleep Med Rev. 2015 Feb;19:75-83. doi: 10.1016/j.smrv.2014.06.001. Epub 2014 Jun 19. Review. PubMed PMID: 25047681.
4: Leenstra JL, Miller RC, Qin R, Martenson JA, Dornfeld KJ, Bearden JD, Puri DR, Stella PJ, Mazurczak MA, Klish MD, Novotny PJ, Foote RL, Loprinzi CL. Doxepin rinse versus placebo in the treatment of acute oral mucositis pain in patients receiving head and neck radiotherapy with or without chemotherapy: a phase III, randomized, double-blind trial (NCCTG-N09C6 [Alliance]). J Clin Oncol. 2014 May 20;32(15):1571-7. doi: 10.1200/JCO.2013.53.2630. Epub 2014 Apr 14. PubMed PMID: 24733799; PubMed Central PMCID: PMC4026580.
5: Laffleur F, Zilio M, Shuwisitkul D. Modified biomolecule as potential vehicle for buccal delivery of doxepin. Ther Deliv. 2016 Oct;7(10):683-689. PubMed PMID: 27790954.
6: Foroutan N, Etminan A, Nikvarz N, Shojai Shahrokh Abadi M. Comparison of pregabalin with doxepin in the management of uremic pruritus: a randomized single blind clinical trial. Hemodial Int. 2017 Jan;21(1):63-71. doi: 10.1111/hdi.12455. Epub 2016 Jul 11. PubMed PMID: 27397522.
7: Unterecker S, Reif A, Hempel S, Proft F, Riederer P, Deckert J, Pfuhlmann B. Interaction of valproic acid and the antidepressant drugs doxepin and venlafaxine: analysis of therapeutic drug monitoring data under naturalistic conditions. Int Clin Psychopharmacol. 2014 Jul;29(4):206-11. doi: 10.1097/YIC.0000000000000025. PubMed PMID: 24374906; PubMed Central PMCID: PMC4047312.
8: Shiroishi M, Kobayashi T. Structural Analysis of the Histamine H(1) Receptor. Handb Exp Pharmacol. 2017;241:21-30. doi: 10.1007/164_2016_10. Review. PubMed PMID: 27826702.
9: Paulzen M, Haen E, Hiemke C, Fay B, Unholzer S, Gründer G, Schoretsanitis G. Antidepressant polypharmacy and the potential of pharmacokinetic interactions: Doxepin but not mirtazapine causes clinically relevant changes in venlafaxine metabolism. J Affect Disord. 2018 Feb;227:506-511. doi: 10.1016/j.jad.2017.11.046. Epub 2017 Nov 13. PubMed PMID: 29156365.
10: Gimeno A, Calpena AC, Sanz R, Mallandrich M, Peraire C, Clares B. Transbuccal delivery of doxepin: studies on permeation and histological investigation. Int J Pharm. 2014 Dec 30;477(1-2):650-4. doi: 10.1016/j.ijpharm.2014.10.060. Epub 2014 Nov 1. PubMed PMID: 25445535.
11: Sanz R, Calpena AC, Mallandrich M, Gimeno Á, Halbaut L, Clares B. Development of a buccal doxepin platform for pain in oral mucositis derived from head and neck cancer treatment. Eur J Pharm Biopharm. 2017 Aug;117:203-211. doi: 10.1016/j.ejpb.2017.04.019. Epub 2017 Apr 21. PubMed PMID: 28438551.
12: Shamsayei M, Yamini Y, Asiabi H. Polythiophene/graphene oxide nanostructured electrodeposited coating for on-line electrochemically controlled in-tube solid-phase microextraction. J Chromatogr A. 2016 Dec 2;1475:8-17. doi: 10.1016/j.chroma.2016.11.003. Epub 2016 Nov 4. PubMed PMID: 27836227.
13: Su YT, Meng XX, Zhang X, Guo YB, Zhang HJ, Cheng YP, Xie XP, Chang YM, Bao JX. Doxepin Mitigates Noise-induced Neuronal Damage in Primary Auditory Cortex of Mice via Suppression of Acid Sphingomyelinase/Ceramide Pathway. Anat Rec (Hoboken). 2017 Dec;300(12):2220-2232. doi: 10.1002/ar.23677. Epub 2017 Aug 28. PubMed PMID: 28806500.
14: Drake CL, Durrence H, Cheng P, Roth T, Pillai V, Peterson EL, Singh M, Tran KM. Arousability and Fall Risk During Forced Awakenings From Nocturnal Sleep Among Healthy Males Following Administration of Zolpidem 10 mg and Doxepin 6 mg: A Randomized, Placebo-Controlled, Four-Way Crossover Trial. Sleep. 2017 Jul 1;40(7). doi: 10.1093/sleep/zsx086. PubMed PMID: 28575467.
15: Fahimirad B, Asghari A, Bazregar M, Rajabi M, Fahimi E. Application of tandem dispersive liquid-liquid microextraction for the determination of doxepin, citalopram, and fluvoxamine in complicated samples. J Sep Sci. 2016 Dec;39(24):4828-4834. doi: 10.1002/jssc.201600673. Epub 2016 Nov 25. PubMed PMID: 27804252.
16: Park HJ, Baik HJ, Kim DY, Lee GY, Woo JH, Zuo Z, Chung RK. Doxepin and imipramine but not fluoxetine reduce the activity of the rat glutamate transporter EAAT3 expressed in Xenopus oocytes. BMC Anesthesiol. 2015 Aug 8;15:116. doi: 10.1186/s12871-015-0098-5. PubMed PMID: 26253075; PubMed Central PMCID: PMC4528682.
17: Rajendiran N, Thulasidhasan J. Spectroscopic, electrochemical and molecular docking studies of dothiepin and doxepin with bovine serum albumin and DNA base. Luminescence. 2016 Dec;31(8):1438-1447. doi: 10.1002/bio.3126. Epub 2016 Mar 17. PubMed PMID: 26991906.
18: Cobanoglu H, Coskun M, Çayir A, Coskun M. In vitro genotoxic and cytotoxic effects of doxepin and escitalopram on human peripheral lymphocytes. Drug Chem Toxicol. 2018 Apr;41(2):238-244. doi: 10.1080/01480545.2017.1365885. Epub 2017 Aug 31. PubMed PMID: 28854817.
19: Neukamm MA, Vogt S, Hermanns-Clausen M, Naue J, Thierauf A, Auwärter V. Fatal doxepin intoxication--suicide or slow gradual intoxication? Forensic Sci Int. 2013 Apr 10;227(1-3):82-4. doi: 10.1016/j.forsciint.2012.08.050. Epub 2012 Sep 19. PubMed PMID: 22999230.
20: Ye Y, Liu C, Liu X, Huang S. Ovariectomy changes the response to antidepressant drugs in tail suspension test in mice. Gynecol Endocrinol. 2016 Dec;32(12):986-990. Epub 2016 Jun 26. PubMed PMID: 27345718.

Explore Compound Types